N-[1-(4-bromophenyl)propyl]-2-chloroacetamide
CAS No.: 854035-91-9
Cat. No.: VC8474012
Molecular Formula: C11H13BrClNO
Molecular Weight: 290.58 g/mol
* For research use only. Not for human or veterinary use.
![N-[1-(4-bromophenyl)propyl]-2-chloroacetamide - 854035-91-9](/images/structure/VC8474012.png)
Specification
CAS No. | 854035-91-9 |
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Molecular Formula | C11H13BrClNO |
Molecular Weight | 290.58 g/mol |
IUPAC Name | N-[1-(4-bromophenyl)propyl]-2-chloroacetamide |
Standard InChI | InChI=1S/C11H13BrClNO/c1-2-10(14-11(15)7-13)8-3-5-9(12)6-4-8/h3-6,10H,2,7H2,1H3,(H,14,15) |
Standard InChI Key | OWCKJSSTWUEOET-UHFFFAOYSA-N |
SMILES | CCC(C1=CC=C(C=C1)Br)NC(=O)CCl |
Canonical SMILES | CCC(C1=CC=C(C=C1)Br)NC(=O)CCl |
Introduction
Chemical Identity and Structural Analysis
N-[1-(4-Bromophenyl)propyl]-2-chloroacetamide belongs to the class of substituted acetamides, characterized by a bromophenyl group attached to a propylamine backbone and a chloroacetyl moiety. Its molecular formula is C₁₁H₁₃BrClNO, with a molecular weight of 290.59 g/mol (calculated). The compound’s structure includes a 4-bromophenyl group connected via a propyl chain to an acetamide group substituted with chlorine at the α-position.
Comparative Structural Features
Analogous compounds, such as N-(4-bromophenyl)-2-chloroacetamide (CAS 2564-02-5), share a similar core structure but differ in the alkyl chain length. For instance:
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N-(4-Bromophenyl)-2-chloroacetamide: Molecular formula C₈H₇BrClNO, molecular weight 248.50 g/mol .
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N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide: Molecular formula C₁₀H₁₁BrClNO, molecular weight 276.56 g/mol .
The propyl variant’s extended alkyl chain is expected to influence its solubility, lipophilicity (LogP ~3.7–4.2), and metabolic stability compared to shorter-chain analogs .
Synthesis and Reaction Pathways
While no direct synthesis protocol for N-[1-(4-bromophenyl)propyl]-2-chloroacetamide is documented, its preparation can be inferred from methods used for analogous compounds.
Proposed Synthesis Route
A plausible pathway involves:
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Amination: Reaction of 4-bromoacetophenone with propylamine to form 1-(4-bromophenyl)propylamine.
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Acetylation: Treatment with 2-chloroacetyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–20°C .
Example Protocol (adapted from ):
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Dissolve 1-(4-bromophenyl)propylamine (10 mmol) in dichloromethane.
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Add triethylamine (12 mmol) and cool to 0°C.
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Slowly add 2-chloroacetyl chloride (10 mmol) dropwise.
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Warm to room temperature and stir for 16 hours.
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Wash with 1N HCl, purify via silica gel chromatography, and concentrate in vacuo.
Expected Yield: ~90–97% (based on similar reactions) .
Physicochemical Properties
Calculated and Extrapolated Data
The compound is likely a crystalline solid at room temperature, with moderate solubility in organic solvents (e.g., dichloromethane, ethanol) and low aqueous solubility .
Applications in Research
Pharmaceutical Intermediate
N-[1-(4-Bromophenyl)propyl]-2-chloroacetamide may serve as a precursor in synthesizing bioactive molecules. For example:
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Anti-inflammatory Agents: Chloroacetamide derivatives are known to inhibit cyclooxygenase (COX) enzymes .
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Anticancer Compounds: Bromophenyl groups enhance binding to kinase targets, as seen in analogs .
Agrochemical Development
The bromophenyl moiety is prevalent in herbicides and pesticides. The compound could act as a scaffold for developing selective agrochemicals with reduced environmental persistence .
Future Research Directions
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Synthetic Optimization: Develop one-pot methods to improve yield and purity.
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Biological Screening: Evaluate antimicrobial, anticancer, and enzyme inhibitory activity.
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Environmental Impact Studies: Assess biodegradation pathways and ecotoxicity.
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